molecular formula C33H32N4O5 B2767939 3-(4-methoxybenzamido)-N-(2-methoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide CAS No. 441046-70-4

3-(4-methoxybenzamido)-N-(2-methoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide

Cat. No. B2767939
CAS RN: 441046-70-4
M. Wt: 564.642
InChI Key: YXAJTRLWTLXUFH-UHFFFAOYSA-N
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Description

3-(4-methoxybenzamido)-N-(2-methoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide is a useful research compound. Its molecular formula is C33H32N4O5 and its molecular weight is 564.642. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxybenzamido)-N-(2-methoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxybenzamido)-N-(2-methoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolite Analysis and Detection

For instance, the synthesis and detection of metabolites of related compounds, such as metoclopramide, involve complex synthetic pathways and analytical techniques to trace these substances within biological systems, like human urine. Such studies contribute to understanding the metabolism and pharmacokinetics of drugs (Maurich et al., 1994).

Novel Heterocyclic Compounds Synthesis

Research into creating novel heterocyclic compounds, as seen with the development of various benzamides and pyridodiazepinones, underscores the ongoing interest in expanding the repertoire of chemical entities for pharmacological evaluation. These synthetic endeavors often aim at generating new molecules that can interact with biological targets in specific ways, offering potential pathways for drug development (Deady & Devine, 2006).

Antiproliferative Effects on Cancer Cells

Further, the synthesis of compounds with specific structural motifs and their evaluation for antiproliferative effects on cancer cells represent a direct application of such chemical entities in therapeutic research. The investigation of conformationally rigid analogs of known pharmacophores seeks to improve upon the biological activity and specificity of compounds against target cancer cells (Kim et al., 2011).

properties

IUPAC Name

3-[(4-methoxybenzoyl)amino]-N-(2-methoxyphenyl)-4-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N4O5/c1-41-25-13-10-22(11-14-25)32(39)35-27-17-23(33(40)34-26-6-3-4-8-30(26)42-2)12-15-29(27)36-18-21-16-24(20-36)28-7-5-9-31(38)37(28)19-21/h3-15,17,21,24H,16,18-20H2,1-2H3,(H,34,40)(H,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAJTRLWTLXUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3OC)N4CC5CC(C4)C6=CC=CC(=O)N6C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxybenzamido)-N-(2-methoxyphenyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide

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